molecular formula C8H12O8Si B1584499 Silicon tetraacetate CAS No. 562-90-3

Silicon tetraacetate

Cat. No.: B1584499
CAS No.: 562-90-3
M. Wt: 264.26 g/mol
InChI Key: YZVRVDPMGYFCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silicon tetraacetate is an alternative to silicon hydride and alkoxide for low-temperature SiO2 production . It reacts with ethanol in the absence of water to form silica gel and ethyl acetate . It is reported as a sol-gel precursor .


Synthesis Analysis

This compound may be used in the preparation of silicon dioxide thin films by a direct photochemical vapor deposition method . It may also be used as a starting material in the synthesis of silicon complexes with monofunctional bidentate Schiff bases .


Molecular Structure Analysis

The molecular formula of this compound is C8H12O8Si . Its molecular weight is 264.26 . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

This compound reacts with ethanol in the absence of water to form silica gel and ethyl acetate . It is reported as a sol-gel precursor . A straightforward method for the direct synthesis of amides from amines and carboxylic acids without exclusion of air or moisture using diphenylsilane with N-methylpyrrolidine has been developed .


Physical And Chemical Properties Analysis

This compound is an off-white crystalline solid . It has a melting point of 111-115°C (lit.) and a boiling point of 148°C/5mmHg (lit.) . It is soluble in acetone and benzene . It has a density of 1.18 g/cm3 . It is extremely hygroscopic and reacts with water .

Scientific Research Applications

MRI Imaging Enhancement

Porous silicon has been utilized in biomedical applications, including the delivery of imaging agents. Mesoporous silicon nanoconstructs (SiMPs), when conjugated with gadolinium-tetraazacyclododecane tetraacetic acid Gd(DOTA) molecules, have been proposed as contrast agents for Magnetic Resonance Imaging (MRI). The enhanced longitudinal relaxivities achieved due to the confinement and stable chelation of Gd(DOTA) within the SiMPs suggest a potential application for vascular imaging in cancer and other diseases (Gizzatov et al., 2014).

Silicon Dioxide Nanoparticle Synthesis

The synthesis of silicon dioxide (SiO2) nanoparticles using the sol-gel process involves tetraethylortho-silicate (TEOS), a related compound to silicon tetraacetate. This research highlights the influence of reactant concentrations and reaction conditions on the size and uniformity of SiO2 particles, indicating the importance of such precursors in nanomaterial synthesis (Wang et al., 2006).

Quantum Dot Functionalization

Research on silicon quantum dots has explored chemical reactions on molecules attached to their surface. These functionalized quantum dots have potential applications in biological imaging, with modifications allowing for reactive functionalities such as diols and epoxides. The toxicity and cytotoxicity assays of these quantum dots provide insights into their biomedical applications (Shiohara et al., 2010).

Thin Film Production

This compound has been used as a raw material in the low-temperature chemical vapor deposition method for preparing silicon dioxide thin films. This application demonstrates the viability of this compound as an alternative to silicon hydride and alkoxide in producing SiO2 thin films (Maruyama & Shionoya, 1989).

Porous Silicon in Drug Delivery

Porous silicon, which can be derived from this compound, has been investigated as a drug carrier. Its application in controlled drug delivery, such as for the anticancer agent doxorubicin, demonstrates its potential in the field of biomedical research (Vaccari et al., 2006).

Silicon-Based Anodes in Batteries

The exploration of silicon as an anode material in lithium-ion batteries (LIB) is a significant area of research. Nanostructured silicon anodes, which can be derived from silicon precursors like this compound, exhibit superior specific capacity and cycle life. This research direction is crucial for the development of high-energy-density LIBs (Feng et al., 2018).

Mechanism of Action

Target of Action

Silicon tetraacetate primarily targets ethanol in the absence of water . It is used as a sol-gel precursor , which means it is a compound that undergoes various reactions to form a gel, a state of matter that has properties between those of liquids and solids.

Mode of Action

The mode of action of this compound involves a reaction with ethanol in the absence of water . This reaction results in the formation of silica gel and ethyl acetate . The this compound, therefore, acts as a catalyst in this reaction, facilitating the transformation of ethanol into silica gel and ethyl acetate .

Biochemical Pathways

The biochemical pathway affected by this compound is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. This compound, as a sol-gel precursor, plays a crucial role in this pathway. The resulting silica gel can have various applications, including the preparation of silicon dioxide thin films .

Result of Action

The result of the action of this compound is the formation of silica gel and ethyl acetate . This reaction is significant in the field of materials science, where the resulting silica gel can be used in various applications, including the preparation of silicon dioxide thin films .

Action Environment

The action of this compound is influenced by the presence or absence of water . Specifically, this compound reacts with ethanol in the absence of water . Therefore, the environment in which this compound is used must be carefully controlled to ensure the absence of water for the reaction to proceed as desired.

Safety and Hazards

Silicon tetraacetate is corrosive to eyes and skin . Inhalation may cause inflammation of the respiratory tract, edema, and chemical pneumonitis . Ingestion may cause damage to the mouth, throat, and esophagus . It is recommended to use only outdoors or in a well-ventilated area and to wear eye/face protection .

Biochemical Analysis

Biochemical Properties

It is known that Silicon tetraacetate can react with ethanol to form silica gel and ethyl acetate This suggests that it may interact with enzymes, proteins, and other biomolecules that can catalyze or participate in these reactions

Molecular Mechanism

It is known to participate in reactions to form silica gel and ethyl acetate , suggesting that it may interact with biomolecules at the molecular level These interactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound-derived sols gel surprisingly quickly . This rapid gelation could potentially have implications for the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.

Properties

IUPAC Name

triacetyloxysilyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O8Si/c1-5(9)13-17(14-6(2)10,15-7(3)11)16-8(4)12/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVRVDPMGYFCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](OC(=O)C)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60889353
Record name Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Very hygroscopic solid; [Merck Index] White crystalline solid; [MSDSonline]
Record name Silicon tetraacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8700
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

562-90-3
Record name Tetraacetoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=562-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silicon tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraacetoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILICON TETRAACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7LP47EPP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Tetraacetoxysilane was prepared by the reaction of 125 g of silicon tetrachloride and 400 g of acetic acid as blended and stirred at room temperature. When the evolution of hydrogen chloride gas had ceased with precipitation of white crystalline tetraacetoxysilane, the unreacted acetic acid was removed by stripping under a reduced pressure and the residue was dissolved in 300 g of ethyl alcohol. The reaction between the tetraacetoxysilane and ethyl alcohol was carried out by heating the above reaction mixture at 60° C. with agitation for 10 hours. The formation of large amounts of ethyl acetate and hydroxy-containing silane compounds was detected in the resultant reaction mixture which had a solid content of 5.9% by weight upon dilution by adding 120 g of ethyl alcohol.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silicon tetraacetate
Reactant of Route 2
Silicon tetraacetate
Reactant of Route 3
Silicon tetraacetate
Reactant of Route 4
Silicon tetraacetate
Reactant of Route 5
Silicon tetraacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Silicon tetraacetate
Customer
Q & A

Q1: What is the primary use of silicon tetraacetate in scientific research?

A: this compound is primarily employed as a precursor for the synthesis of silicon dioxide (SiO2) thin films [, , , , , ]. It's also used to create various other materials like silicon oxycarbides [] and phosphosilicate gels [, ].

Q2: How is silicon dioxide typically deposited using this compound?

A: this compound can be used in both thermal and photochemical vapor deposition methods [, , ]. Thermal decomposition of the precursor at temperatures between 300-500°C produces SiO2 films []. Alternatively, using an ArF excimer laser allows for direct photochemical vapor deposition even at room temperature [, ].

Q3: What are the advantages of using this compound for silicon dioxide synthesis compared to other methods?

A: this compound offers advantages over the traditional sol-gel method in terms of solution stability and the lower processing temperatures required []. This makes it a more practical and efficient precursor in certain applications.

Q4: How does the method of silicon dioxide preparation using this compound affect the film properties?

A: Films prepared by laser-assisted deposition exhibit lower dielectric constants compared to those produced by thermal decomposition at similar temperatures []. This suggests that the laser method might offer better control over the film's electrical properties.

Q5: What is the role of non-bridging oxygen in silicon dioxide films prepared from this compound?

A: The presence of non-bridging oxygen, as indicated by the absorbance at around 950 cm-1 in the infrared spectrum, contributes to ionic polarization and affects the dielectric constant of the SiO2 film []. Annealing the film in air reduces the amount of non-bridging oxygen, leading to a denser film with potentially different electrical properties [].

Q6: Can this compound be used to synthesize materials other than silicon dioxide?

A: Yes, this compound serves as a versatile precursor for various materials. It's used in synthesizing silica nanotubes and nanohelices through thermolysis within nanoporous alumina templates in the presence of block copolymers []. Additionally, it plays a crucial role in creating phosphosilicate gels [, ], silicon oxycarbides for lithium-ion batteries [], borosilicate fibers [], and even mesoporous metallosilicates [, , ].

Q7: How is this compound used in the synthesis of phosphosilicate gels?

A: this compound reacts with tris(trimethylsilyl)phosphate in a non-hydrolytic condensation reaction, eliminating acetic acid esters and forming phosphosilicate gels [, ]. This method provides better control over the reaction and leads to the formation of Si–O–P bonds, unlike traditional hydrolytic methods that often result in silica gels impregnated with phosphoric acid [].

Q8: What are the unique characteristics of phosphosilicate gels synthesized using this compound?

A: These gels exhibit a high surface area (up to 450 m2 g-1), contain octahedral SiO6 groups linked to phosphorus atoms, and possess a condensation degree of 75–82% []. The gel surface is covered with acetate and trimethylsiloxy groups, offering possibilities for further modification and tailoring of material properties [].

Q9: What is the role of this compound in the synthesis of mesoporous metallosilicates?

A: this compound is employed in a non-hydrolytic sol-gel process, reacting with metal amides like titanium or zirconium diethylamide [, ]. This reaction, carried out in the presence of a Pluronic surfactant template, results in the formation of mesoporous metallosilicates with a high surface area and a homogeneous distribution of metal oxide nanoparticles within the silica matrix [, ].

Q10: How do these mesoporous metallosilicates benefit from the use of this compound?

A: Utilizing this compound allows for controlled synthesis and leads to materials with superior properties. For instance, the incorporation of tantalum through the non-hydrolytic sol-gel method, using this compound as a precursor, results in highly dispersed, mainly monomeric, TaOx species in the silica matrix []. These sites are more active in dehydration reactions compared to catalysts prepared by impregnation, leading to a higher yield of butadiene from ethanol [].

Q11: Are there any studies on the environmental impact of using this compound?

A11: While the provided research papers primarily focus on the synthesis and applications of materials derived from this compound, information regarding its environmental impact or degradation pathways is limited. Further research is needed to assess the ecotoxicological effects and develop strategies for mitigating any potential negative impacts associated with its use.

Q12: What are the alternative precursors to this compound, and how do they compare?

A: The choice of alternative precursors depends on the desired material and synthesis route. For instance, tetraethyl orthosilicate (TEOS) is commonly used in sol-gel processing of SiO2. While this compound offers advantages like lower processing temperatures and better solution stability compared to TEOS in some cases, further research comparing their performance, cost, and overall impact is needed to determine the most suitable precursor for specific applications [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.